molecular formula C16H11ClN2OS B3353287 4-Imidazolidinone, 3-(4-chlorophenyl)-5-(phenylmethylene)-2-thioxo- CAS No. 53865-27-3

4-Imidazolidinone, 3-(4-chlorophenyl)-5-(phenylmethylene)-2-thioxo-

Cat. No.: B3353287
CAS No.: 53865-27-3
M. Wt: 314.8 g/mol
InChI Key: CNQSTJDEJRAQBH-UHFFFAOYSA-N
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Description

4-Imidazolidinone, 3-(4-chlorophenyl)-5-(phenylmethylene)-2-thioxo- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an imidazolidinone ring, a chlorophenyl group, a phenylmethylene group, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Imidazolidinone, 3-(4-chlorophenyl)-5-(phenylmethylene)-2-thioxo- typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the imidazolidinone ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to a more sustainable and scalable production process .

Chemical Reactions Analysis

Types of Reactions

4-Imidazolidinone, 3-(4-chlorophenyl)-5-(phenylmethylene)-2-thioxo- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Imidazolidinone, 3-(4-chlorophenyl)-5-(phenylmethylene)-2-thioxo- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 4-Imidazolidinone, 3-(4-chlorophenyl)-5-(phenylmethylene)-2-thioxo- involves its interaction with specific molecular targets and pathways. The compound’s thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the chlorophenyl and phenylmethylene groups may interact with hydrophobic pockets in target molecules, enhancing binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Imidazolidinone, 3-(4-chlorophenyl)-5-(phenylmethylene)-2-thioxo- is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of the thioxo group, in particular, sets it apart from other similar compounds, providing unique opportunities for chemical modifications and biological interactions .

Properties

IUPAC Name

5-benzylidene-3-(4-chlorophenyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2OS/c17-12-6-8-13(9-7-12)19-15(20)14(18-16(19)21)10-11-4-2-1-3-5-11/h1-10H,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQSTJDEJRAQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60387708
Record name 4-Imidazolidinone, 3-(4-chlorophenyl)-5-(phenylmethylene)-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53865-27-3
Record name 4-Imidazolidinone, 3-(4-chlorophenyl)-5-(phenylmethylene)-2-thioxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60387708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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